Ethyl methyl adipate

Descripción general

Descripción

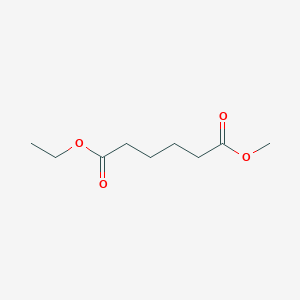

Ethyl methyl adipate, also known as adipic acid ethyl methyl ester, is an organic compound with the molecular formula C9H16O4. It is a diester derived from adipic acid, where one carboxyl group is esterified with ethanol and the other with methanol. This compound is used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl methyl adipate can be synthesized through the esterification of adipic acid with ethanol and methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:

HOOC-(CH2)4-COOH+CH3OH+C2H5OH→CH3OOC-(CH2)4-COOC2H5+H2O

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of adipic acid with methanol and ethanol in the presence of a catalyst. The process is optimized to achieve high yields and purity. The reaction mixture is typically heated to a temperature range of 100-150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form adipic acid and other oxidation products.

Reduction: It can be reduced to form the corresponding alcohols, ethyl adipate and methyl adipate.

Substitution: The ester groups in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Adipic acid, carbon dioxide, and water.

Reduction: Ethyl adipate, methyl adipate, and corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Plasticizer Applications:

Ethyl methyl adipate serves as an effective plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the flexibility and durability of PVC, making it suitable for applications in construction materials, automotive parts, and consumer goods. The incorporation of this compound into PVC formulations improves processability and end-use performance .

Synthesis of Copolymers:

This compound is also utilized in the synthesis of copolymers where it acts as a comonomer. Its incorporation can modify the thermal and mechanical properties of the resulting materials, allowing for tailored characteristics for specific applications such as coatings and adhesives .

Pharmaceutical Applications

Drug Delivery Systems:

In pharmaceutical sciences, this compound has been investigated for its potential use in drug delivery systems. Its properties allow for the formation of biodegradable polymers that can encapsulate therapeutic agents, providing controlled release profiles. Research indicates that formulations incorporating this compound can enhance the solubility and bioavailability of poorly soluble drugs .

Cosmetic Formulations:

The compound is also found in cosmetic formulations where it functions as a solvent and emollient. Its ability to dissolve various organic compounds makes it suitable for use in creams, lotions, and other personal care products .

Food Technology

Food Packaging:

this compound is explored for its role in food packaging materials due to its favorable safety profile and compatibility with food products. As a plasticizer, it enhances the flexibility of packaging films while ensuring that they maintain barrier properties against moisture and gases .

Case Study 1: Plasticizer Performance in PVC

A study conducted on the performance of this compound as a plasticizer in PVC demonstrated significant improvements in flexibility and impact resistance compared to traditional plasticizers like di(2-ethylhexyl) phthalate. The results indicated that formulations with this compound exhibited lower brittleness at low temperatures, making them ideal for outdoor applications .

Case Study 2: Drug Release Kinetics

Research on drug delivery systems using this compound revealed that polymers created with this ester showed controlled drug release over extended periods. In vitro studies indicated that drugs encapsulated within this compound-based matrices exhibited sustained release profiles suitable for chronic disease management .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Plasticizer in PVC | Enhanced flexibility and durability |

| Pharmaceutical Science | Drug delivery systems | Controlled release profiles |

| Food Technology | Food packaging materials | Improved barrier properties |

Mecanismo De Acción

Ethyl methyl adipate can be compared with other adipic acid esters such as dimethyl adipate and diethyl adipate. While all these compounds share similar chemical structures, their physical properties and reactivity can differ:

Dimethyl Adipate: This compound has two methyl ester groups and is more volatile compared to this compound.

Diethyl Adipate: This compound has two ethyl ester groups and is less volatile but more hydrophobic compared to this compound.

Uniqueness: this compound’s unique combination of ethyl and methyl ester groups provides a balance of volatility and hydrophobicity, making it suitable for specific applications where other esters may not be as effective.

Comparación Con Compuestos Similares

- Dimethyl adipate

- Diethyl adipate

- Methyl ethyl succinate

Actividad Biológica

Ethyl methyl adipate (EMA) is an ester compound with the chemical formula , commonly used in various industrial applications, including as a plasticizer. This article delves into its biological activity, focusing on its effects on ecosystems, potential toxicity, and its utility in various biochemical processes.

This compound is classified as an adipate-type compound, which is characterized by its ester functional groups derived from adipic acid. The structure can be represented as follows:

This compound features two carbon chains linked by an ester bond, contributing to its physical and chemical properties that influence its biological interactions.

1. Toxicological Profile

Recent studies have highlighted the ecotoxicological implications of adipate-based compounds, including EMA. Research indicates that while some adipates exhibit low toxicity, their degradation products can pose risks to aquatic organisms and terrestrial plants. For instance, the biodegradation of EMA leads to the formation of metabolites that may disrupt endocrine functions in certain species .

2. Fungal Resistance Studies

A study assessing the fungal resistance of various alkyl butoxyethyl adipates, including EMA derivatives, showed varied degrees of susceptibility to fungal growth. The results are summarized in the following table:

| Ester Type | Aspergillus niger | Penicillium funiculosum | Trichoderma lignorum |

|---|---|---|---|

| BBEA | 4 | 4 | 4 |

| HBEA | 4 | 4 | 4 |

| OBEA | 3 | 3 | 3 |

| DBEA | 3 | 3 | 3 |

All tested esters demonstrated significant fungal growth over a period of 28 days, indicating that while EMA may serve as a nutrient source for fungi, it also raises concerns regarding biodegradability and environmental impact .

1. Use in Biochemical Pathways

This compound has been explored for its potential use in biochemical pathways involving the production of other valuable compounds. For example, it can serve as a substrate for enzymatic reactions leading to the synthesis of chiral intermediates used in pharmaceuticals . The enzyme muconic acid reductase (MAR) has shown promise in converting muconic acid derivatives into adipic acid analogs, which could include EMA as a precursor or co-substrate.

2. Plasticizer Applications

EMA is frequently utilized as a plasticizer in polymers due to its ability to improve flexibility and processability. Its low toxicity profile compared to traditional phthalate plasticizers makes it a favorable alternative in consumer products .

Case Study: Ecotoxicological Assessment of Adipate Plasticizers

A comprehensive study evaluated the ecotoxicological effects of various adipate plasticizers, including EMA. The findings indicated that while EMA exhibited lower toxicity compared to phthalates, its environmental persistence and potential for bioaccumulation necessitate careful assessment during product formulation and disposal .

Propiedades

IUPAC Name |

6-O-ethyl 1-O-methyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOVOJUKEQPFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.